molecular formula C20H20ClN3O3S2 B2398975 N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941918-99-6

N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No. B2398975
CAS RN: 941918-99-6
M. Wt: 449.97
InChI Key: LBSDJVUPCGILBL-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound, which is a part of many biologically active compounds . It has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of benzothiazole derivatives is often analyzed based on IR, 1H, 13C NMR, and mass spectral data . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their diverse biological activities. Future research may involve the design and development of new benzothiazole derivatives with improved properties and lesser side effects .

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-13-5-7-15(8-6-13)29(26,27)24-11-9-14(10-12-24)19(25)23-20-22-18-16(21)3-2-4-17(18)28-20/h2-8,14H,9-12H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSDJVUPCGILBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

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